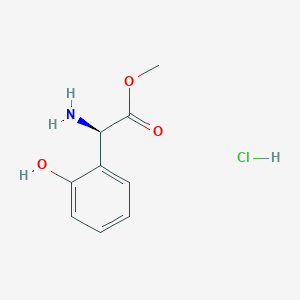

(R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride

Beschreibung

(R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative characterized by a 2-hydroxyphenyl substituent, a methyl ester group, and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₃ (MW: 217.65 g/mol), with stereochemical specificity in the R-configuration . This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules and as a precursor for chiral ligands. Its hydrochloride form enhances solubility and stability, making it suitable for synthetic applications under aqueous conditions.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIJDPTQHVHAP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification of (R)-2-Amino-2-(2-Hydroxyphenyl)Acetic Acid

The most straightforward method involves esterifying the carboxylic acid group of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid with methanol. This reaction is typically catalyzed by acidic reagents such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

Procedure :

-

Acid Activation : Dissolve (R)-2-amino-2-(2-hydroxyphenyl)acetic acid (1.0 equiv) in anhydrous methanol.

-

Catalyst Addition : Add thionyl chloride (1.2 equiv) dropwise at 0°C to prevent excessive exothermicity.

-

Reflux : Heat the mixture under reflux for 12–24 hours to ensure complete conversion.

-

Workup : Concentrate the solution under reduced pressure, then neutralize with aqueous sodium bicarbonate.

-

Salt Formation : Treat the free base with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Key Parameters :

Enantioselective Synthesis via Chiral Resolution

For applications requiring high enantiomeric excess (ee), resolution techniques are employed.

Diastereomeric Salt Formation

Method :

-

Racemic Ester Preparation : Synthesize racemic methyl 2-amino-2-(2-hydroxyphenyl)acetate via standard esterification.

-

Chiral Acid Addition : React with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) to form diastereomeric salts.

-

Crystallization : Fractional crystallization selectively isolates the (R)-enantiomer salt.

-

Regeneration : Treat the salt with base to recover the free amine, followed by HCl to form the hydrochloride.

Efficiency :

Protection-Deprotection Strategies

To prevent side reactions at the amine group during esterification, temporary protection is often employed.

tert-Butoxycarbonyl (Boc) Protection

Steps :

-

Boc Protection : Treat (R)-2-amino-2-(2-hydroxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base (e.g., triethylamine).

-

Esterification : React the Boc-protected acid with methanol and SOCl₂.

-

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

-

Salt Formation : Neutralize with HCl to yield the hydrochloride.

Advantages :

-

Prevents amine protonation during esterification, improving reaction efficiency.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern industrial processes favor continuous flow reactors for enhanced reproducibility and safety.

Setup :

-

Reactor Configuration : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).

-

Conditions : Methanol and substrate are pumped at 1 mL/min, 70°C, 10 bar pressure.

-

Output : >90% conversion in 30 minutes, with 85% isolated yield after salt formation.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is purified via recrystallization from acetone/methanol (3:1 v/v), yielding needle-like crystals with >99% purity.

Analytical Techniques

-

NMR Spectroscopy :

-

HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time = 12.3 min for (R)-enantiomer.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 70–85 | 95–97 | 98 | Moderate |

| Chiral Resolution | 30–50 | 99 | >99 | Low |

| Boc Protection | 80–90 | 98–99 | 99 | High |

| Continuous Flow | 85–90 | 97–98 | 98 | Industrial |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of ®-Methyl 2-amino-2-(2-oxophenyl)acetate.

Reduction: Formation of ®-Methyl 2-amino-2-(2-hydroxyphenyl)acetate.

Substitution: Formation of ®-Methyl 2-amino-2-(2-halophenyl)acetate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride has diverse applications across several scientific domains:

Medicinal Chemistry

- Neuroprotective Effects: Studies indicate potential benefits in treating neurological disorders such as Alzheimer's disease due to its ability to inhibit specific enzymes involved in neurodegeneration.

- Anticancer Potential: Preliminary research shows cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29, suggesting its role as a potential anticancer agent.

Biological Research

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes, which may lead to therapeutic effects in various diseases.

- Protein Interactions: It interacts with proteins involved in signaling pathways, affecting cellular processes and potentially modifying disease outcomes.

Industrial Applications

- Pharmaceutical Development: Used as a chiral building block in the synthesis of complex organic molecules, aiding the development of pharmaceuticals and fine chemicals.

The biological activity of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride is attributed to its interactions with molecular targets:

Case Studies and Experimental Data

Research has documented several key findings regarding the efficacy of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 12.5 | Moderate inhibition of proliferation |

| HT-29 | 8.0 | Significant cytotoxicity observed |

| HeLa | 15.0 | Reduced viability in treated cells |

These studies demonstrate the compound's varying levels of effectiveness against different cancer cell lines, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications on the phenyl ring can significantly alter biological activity. For example:

- Halogen substitutions or additional hydroxyl groups can enhance or diminish efficacy against specific targets.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring, halogenation patterns, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

Stereochemical Impact on Activity

The R-configuration is critical for biological activity in chiral analogs. For instance:

- (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (CAS: 212838-70-5) and its S-enantiomer (CAS: 213018-92-9) exhibit divergent interactions with enzymes or receptors, highlighting the role of stereochemistry in drug design .

Key Research Findings

Retention Behavior : Analogs with electron-withdrawing groups (e.g., Cl, F) exhibit longer retention times in chromatographic systems, correlating with increased polarity and molecular weight .

Antimicrobial Activity : Hydroxyl and fluorine substituents enhance SI values, likely due to improved target specificity and reduced off-target interactions .

Synthetic Accessibility : Methyl esters with para-substituents (e.g., 4-F, 4-OH) are more readily synthesized in high enantiomeric purity (>97%) compared to ortho-substituted analogs .

Biologische Aktivität

(R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11ClN2O3

- Molar Mass : Approximately 220.65 g/mol

- Structure : The compound features a methyl ester group, an amino group, and a hydroxyl group on a phenyl ring, contributing to its unique properties and biological activities.

The biological activity of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Protein Interactions : It may also interact with proteins involved in signaling pathways, affecting cellular processes.

Biological Activities

- Neuroprotective Effects : Research indicates that (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride may offer neuroprotective benefits, potentially making it useful in treating neurological disorders such as Alzheimer's disease.

- Anticancer Potential : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown promise against MDA-MB-231 and HT-29 cancer cells .

- Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage.

Case Studies and Experimental Data

Several studies have investigated the biological activity of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride:

- In vitro assays demonstrated that the compound can significantly inhibit cell proliferation in various cancer cell lines. The IC50 values ranged from low micromolar to high micromolar concentrations depending on the cell type .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 12.5 | Moderate inhibition of proliferation |

| HT-29 | 8.0 | Significant cytotoxicity observed |

| HeLa | 15.0 | Reduced viability in treated cells |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride involves several steps that highlight its structure-activity relationship:

- Synthesis Method : A six-step synthesis has been reported involving methylation and subsequent reactions to achieve high purity yields.

- SAR Studies : Variations in substituents on the phenyl ring have been shown to alter biological activity significantly. For example, modifications such as halogen substitutions or additional hydroxyl groups can enhance or diminish the compound's efficacy against specific targets .

Comparison with Similar Compounds

(R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride is often compared with its enantiomer and other related compounds:

| Compound Name | Unique Features |

|---|---|

| (S)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate | Enantiomer with different biological activities |

| Phenylglycine derivatives | Similar structure but varying functional groups |

| Amino acid esters | Common functionalities but differing reactivities |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or chiral catalysts (e.g., asymmetric hydrogenation) to favor the (R)-enantiomer. For example, a method analogous to the synthesis of (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride involves chiral HPLC separation of racemic mixtures .

- Protection Strategies : Protect the 2-hydroxyphenyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during amination. Deprotection under mild acidic conditions (e.g., HCl in methanol) yields the final product .

- Key Data : A reported purity of 98% for structurally similar chiral esters suggests optimized reaction conditions (e.g., low temperature, inert atmosphere) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the ester, amino, and aromatic protons. For example, the 2-hydroxyphenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .

- HPLC : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers and determine enantiomeric excess (ee). A retention time comparison with known standards is essential .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 230.08 for CHClNO) .

Q. How should researchers purify (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride to minimize impurities?

- Methodological Answer :

- Recrystallization : Use a solvent system like methanol/ethyl acetate (1:3) to remove unreacted starting materials. Cooling to -20°C maximizes crystal yield .

- Column Chromatography : Silica gel chromatography with a gradient of dichloromethane/methanol (95:5 to 90:10) effectively separates polar byproducts .

- Storage : Store under anhydrous conditions (-20°C) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound due to steric hindrance from the 2-hydroxyphenyl group?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (e.g., BINAP) in palladium-catalyzed amination to reduce steric clashes. A study on cyclopropyl analogs achieved >90% yield using Pd(OAc)/BINAP .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency. For example, microwave heating at 100°C for 30 minutes increased yields by 20% in similar amino ester syntheses .

- Table : Comparison of Reaction Conditions

| Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Pd/BINAP | 80 | 92 | |

| Conventional Heating | 100 | 70 |

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across studies?

- Methodological Answer :

- Analytical Cross-Validation : Compare results from chiral HPLC, NMR with chiral shift reagents (e.g., Eu(hfc)), and circular dichroism (CD) spectroscopy. For example, discrepancies in ee% for (S)-enantiomers were traced to column aging in HPLC .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and detect racemization events. A study on ethyl 2-phenylacetate derivatives identified pH-dependent racemization above 60°C .

Q. What strategies ensure the compound’s stability under varying experimental conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The hydrochloride salt form is stable at pH 3–6 but hydrolyzes rapidly above pH 8 .

- Light Sensitivity : Store in amber vials; UV-Vis studies on 4-hydroxyphenyl analogs showed 95% retention of potency after 6 months in dark conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.